molecular formula C18H15ClN2O4S2 B10970522 4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide

4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B10970522
M. Wt: 422.9 g/mol
InChI Key: VHZJQBWKXBKGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide is a complex organic compound with the molecular formula C18H14ClN2O4S2. This compound is known for its unique chemical structure, which includes a chloro group, a phenylsulfamoyl group, and a benzenesulfonamide group. It is used in various scientific research fields due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . Another method involves the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture, followed by reaction with benzenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamide derivatives .

Scientific Research Applications

4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

Molecular Formula

C18H15ClN2O4S2

Molecular Weight

422.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-phenylbenzenesulfonamide

InChI

InChI=1S/C18H15ClN2O4S2/c19-14-6-10-17(11-7-14)26(22,23)21-16-8-12-18(13-9-16)27(24,25)20-15-4-2-1-3-5-15/h1-13,20-21H

InChI Key

VHZJQBWKXBKGSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.